3-Aminopropyl(isobutyl)phosphinic acid
Description
Significance of Organophosphorus Compounds in Medicinal Chemistry Research
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are of critical importance in the field of drug research and development. researchgate.netjelsciences.com Their applications are extensive, finding use as anticancer and antiviral agents, as well as treatments for bone-related diseases. researchgate.netjelsciences.com The unique properties of these compounds have led to their integration into a wide array of therapeutic areas. rsc.org Statistically, over 80 phosphorus-containing drugs are used in clinical settings, and hundreds more are utilized in agriculture, underscoring their broad impact. frontiersin.org The versatility of organophosphorus chemistry allows for the synthesis of molecules like phosphonates, which are stable analogs of natural phosphates and play crucial roles in cellular energy processes and calcium metabolism. jelsciences.com This chemical stability and structural similarity to biological molecules make them fascinating subjects for ongoing research and the development of new therapeutic leads. jelsciences.comtaylorandfrancis.com
Role of Phosphinic Acids as Bioisosteres in Drug Design
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a carboxylic acid group with a phosphinic acid moiety is a key strategy in drug design. nih.gov Phosphinic acids are structurally similar to the tetrahedral transition states of amide bond hydrolysis, which makes them effective inhibitors of enzymes like metalloproteases. kent.ac.uk
Compared to carboxylic acids, phosphinic acids are more polar and have a nonplanar geometry. nih.gov This isosteric replacement can significantly alter a molecule's physicochemical properties, such as acidity and lipophilicity, which can in turn influence its biological activity, metabolic stability, and ability to cross biological membranes. nih.govopenaccessjournals.com This strategy has been successfully employed in the design of analogs for neurotransmitters like γ-aminobutyric acid (GABA) and glutamic acid, where the substitution of the carboxylic acid group with a phosphinic acid group has led to compounds with modified or enhanced pharmacological profiles. nih.gov While the binding affinity of the phosphinic acid analog is often equivalent to the parent carboxylic acid, the intrinsic activity can be substantially different. nih.gov
Overview of GABAergic System Modulators in Central Nervous System Research
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. mdpi.comnih.gov GABA plays a pivotal role in regulating neuronal excitability, maintaining the delicate balance between inhibition and excitation that is vital for healthy brain function. mdpi.com This neurotransmitter exerts its effects through three main types of receptors: GABA-A, GABA-B, and GABA-C. nih.gov GABA-A and GABA-C receptors are ionotropic chloride channels, while GABA-B receptors are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. mdpi.comnih.gov
Given its central role in regulating neuronal activity, the GABA system is a major target for therapeutic intervention in a wide range of neurological and psychiatric disorders. nih.govnews-medical.net Dysregulation of GABAergic signaling has been implicated in conditions such as epilepsy, anxiety disorders, and depression. nih.govnews-medical.netresearchgate.net Consequently, compounds that modulate the activity of GABA receptors are of significant interest in neuropharmacological research. These modulators can act as agonists, activating GABA receptors to enhance inhibitory signaling, or as antagonists, blocking the receptors to reduce inhibition.
Contextualizing 3-Aminopropyl(isobutyl)phosphinic Acid within Neuropharmacological Research
This compound belongs to a class of phosphinic acid analogs of GABA. Its close structural relative, 3-aminopropyl(n-butyl)phosphinic acid, is also known as SGS742. researchgate.netnih.gov These compounds are investigated for their ability to modulate the GABAergic system, particularly the GABA-B receptor. nih.gov The structure-activity relationship within this class of compounds is finely tuned; small changes to the alkyl group attached to the phosphorus atom can switch the compound's activity from agonist to antagonist. nih.gov
For instance, while simpler analogs like 3-aminopropylphosphinic acid (3-APPA) act as potent GABA-B agonists, the introduction of a larger alkyl substituent, such as a butyl group, confers GABA-B antagonist properties. nih.govnih.govwikipedia.org As a GABA-B antagonist, 3-aminopropyl(n-butyl)phosphinic acid (SGS742) blocks the inhibitory effects of GABA at these receptors. nih.gov This mechanism is associated with an enhancement in the release of excitatory neurotransmitters like glutamate (B1630785) and aspartate, and it has been shown to up-regulate GABA-B receptors in the frontal cortex after chronic administration in animal models. nih.gov Research into compounds like this compound and its analogs is driven by their potential to modulate cognitive processes and serve as neuroprotective agents. nih.govontosight.ai
Research Data on GABA-B Receptor Ligands
The following table summarizes the activity of several phosphinic acid analogs of GABA at the GABA-B receptor, illustrating the structure-activity relationships within this chemical class.
| Compound Name | Abbreviation | Key Substituent on Phosphorus | Receptor Target | Pharmacological Activity | pA2 Value |
| 3-Aminopropylphosphinic acid | 3-APPA / CGP 27492 | -H | GABA-B | Agonist | - |
| 3-Aminopropyl(diethoxymethyl)phosphinic acid | CGP 35348 | -CH(OEt)2 | GABA-B | Antagonist | 5.38 nih.gov |
| 3-Aminopropyl(n-butyl)phosphinic acid | SGS742 | -CH2CH2CH2CH3 | GABA-B | Antagonist | - |
| 3-Aminopropyl(n-hexyl)phosphinic acid | 3-APHPA | -(CH2)5CH3 | GABA-B | Antagonist | 4.86 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H18NO2P |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
3-aminopropyl(2-methylpropyl)phosphinic acid |
InChI |
InChI=1S/C7H18NO2P/c1-7(2)6-11(9,10)5-3-4-8/h7H,3-6,8H2,1-2H3,(H,9,10) |
InChI Key |
LPDXOZQQBPOYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(CCCN)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminopropyl Isobutyl Phosphinic Acid and Its Analogs
General Strategies for Phosphinic Acid Synthesis
The construction of the phosphinic acid functional group is central to the synthesis of these compounds. The primary approaches involve the formation of phosphinic acid derivatives, which are then converted to the final acid, or the direct formation of the acid itself.
Approaches to Phosphinic Acid Derivatives
The synthesis of phosphinic acid derivatives, particularly esters (phosphinates), serves as a versatile entry point to the target acids. These derivatives are often easier to purify and handle than the free acids.
Several key reactions are employed for this purpose:
Reaction of Phosphinic Chlorides: A traditional and fundamental method involves the reaction of phosphinic chlorides with alcohols or amines to yield the corresponding phosphinate esters or phosphinic amides. chemicalbook.com This reaction typically proceeds under mild conditions but requires a base to neutralize the hydrochloric acid byproduct. chemicalbook.com
Arbuzov and Michaelis-Becker Reactions: These classic phosphorus-carbon bond-forming reactions are instrumental. The Michaelis-Arbuzov reaction, for instance, can be used to synthesize phosphinates from the reaction of phosphonites with alkyl halides.
Cross-Coupling Reactions: Modern catalytic methods, such as the Hirao reaction, utilize palladium catalysts to form P-C bonds by coupling reagents like dialkyl phosphites with aryl halides. chemicalbook.com
Grignard Reagent Addition: The reaction of Grignard reagents with dialkyl or monoalkyl phosphonites, followed by oxidation, is an effective method for preparing symmetrically di-substituted phosphinic acids. kent.ac.uk
Phospha-Mannich Reaction: For the synthesis of aminoalkyl-H-phosphinic acids, the phospha-Mannich reaction is particularly relevant. This involves the reaction of a P-H precursor, such as hypophosphorous acid (H₃PO₂), with an amine and an aldehyde (like formaldehyde) to form the desired aminoalkyl phosphinic acid. nih.gov
A summary of common approaches is presented below.
| Method | Reactants | Product | Key Features |
| Reaction with Phosphinic Chloride | Phosphinic chloride, Alcohol/Amine | Phosphinate/Phosphinic Amide | Mild conditions, requires base. chemicalbook.com |
| Hirao Reaction | Dialkyl phosphite, Aryl halide | Arylphosphinate | Palladium-catalyzed P-C bond formation. chemicalbook.com |
| Grignard Addition | Grignard reagent, Phosphonite | Dialkylphosphine oxide (intermediate) | Leads to symmetrically substituted products. kent.ac.uk |
| Phospha-Mannich Reaction | Hypophosphorous acid, Amine, Aldehyde | Aminoalkyl-H-phosphinic acid | Direct formation of amino-functionalized acids. nih.gov |
Phosphinic Acid Ester Hydrolysis and Dealkylation
Once the phosphinate ester is synthesized, the final step is often the removal of the ester group(s) to yield the free phosphinic acid. This can be accomplished through several dealkylation or hydrolysis methods. uni.luresearchgate.net
Acidic Hydrolysis: This is a widely applied and robust method. It typically involves refluxing the phosphinate ester with a strong concentrated acid, most commonly hydrochloric acid (HCl), to cleave the ester bond. kent.ac.ukuni.lu The reaction proceeds via nucleophilic attack on the phosphorus atom. nih.gov
Silyl Halide Cleavage (McKenna's Method): For substrates that are sensitive to harsh acidic or basic conditions, a milder two-step method is preferred. uni.lu This involves reacting the phosphinate ester with a trimethylsilyl halide, such as bromotrimethylsilane (TMSBr), to form a silyl phosphinate ester. This intermediate is then readily hydrolyzed with a mild source of water or an alcohol (methanolysis) to give the final phosphinic acid. uni.lunih.gov This approach is valued for its mild conditions and high yields. uni.lu
Oxidation of Phosphinites to Phosphinates
An alternative strategy involves the synthesis of a phosphorus(III) precursor, a phosphinite [P(OR)R₂], which is then oxidized to the corresponding phosphorus(V) phosphinate [OP(OR)R₂]. researchgate.net
Phosphinites are typically prepared through the alcoholysis of organophosphinous chlorides (e.g., ClPR₂). researchgate.net The subsequent oxidation is a crucial step to form the stable phosphinate structure. Various oxidizing agents can be used for this transformation:
Molecular Oxygen (O₂): Air or pure oxygen can effectively oxidize phosphinites to phosphinates. kent.ac.ukresearchgate.net
Hydrogen Peroxide (H₂O₂): This is a preferred oxidant when the product is stable to hydrolysis. kent.ac.uk
Nitrogen Oxides: Various oxides of nitrogen have also been successfully used for this oxidation. kent.ac.uk
This two-step process—synthesis of the phosphinite followed by oxidation—provides another reliable pathway to phosphinate esters, which can then be hydrolyzed to the desired phosphinic acids. kent.ac.uk
Specific Synthetic Routes for 3-Aminopropyl Phosphinic Acid Analogs
The synthesis of specific analogs like CGP27492 and CGP35024 requires multi-step sequences that build the carbon backbone and incorporate the amino functionality, often in a protected form, before establishing the phosphinic acid group.
Synthesis of 3-Aminopropyl Phosphinic Acid (CGP27492)
3-Aminopropylphosphinic acid, known as CGP27492, is a potent GABA-B receptor agonist. researchgate.net Its synthesis requires the formation of a P-C bond to a three-carbon chain that terminates in an amino group.
A plausible synthetic strategy can be derived from general methods for creating aminoalkyl phosphinic acids. One such approach is the addition of a phosphorus nucleophile to an electrophilic nitrogen-containing substrate. A key method for preparing radiolabeled CGP27492 for research purposes involved a Wittig-Horner approach. researchgate.net This suggests the formation of a carbon-carbon double bond followed by reduction and deprotection steps.
A general, non-radiolabeled synthesis could proceed as follows:
Michael Addition: A phosphorus nucleophile, such as the anion of a dialkyl phosphite, is added to acrylonitrile (CH₂=CHCN) in a Michael-type reaction. This forms a phosphonate-substituted nitrile.
Reduction of the Nitrile: The nitrile group is then reduced to a primary amine (-CH₂NH₂). This is typically achieved using catalytic hydrogenation (e.g., H₂ over a Raney Nickel catalyst) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄). At this stage, the product is a protected 3-aminopropylphosphonate ester.
Hydrolysis/Dealkylation: The final step is the hydrolysis of the phosphonate ester to the free phosphinic acid using one of the methods described previously, such as refluxing in concentrated HCl.
This sequence effectively constructs the 3-aminopropylphosphinic acid backbone.
Synthesis of 3-Aminopropyl(methyl)phosphinic Acid (CGP35024/SKF97541)
3-Aminopropyl(methyl)phosphinic acid (also known as CGP35024 or SKF97541) is another important GABA-B receptor agonist. wipo.intnih.govnih.gov Its synthesis involves creating a phosphinic acid with both a methyl and a 3-aminopropyl substituent attached to the phosphorus atom.
Patented synthetic routes provide insight into its preparation. One effective strategy involves the reaction of a methylphosphorus compound with a three-carbon electrophile that contains a masked amino group.
A representative synthesis can be outlined in the following steps:
Synthesis of 3-Aminopropyl(difluoromethyl)phosphinic Acid (CGP 47656)
The synthesis of α-aminoalkylphosphinic acids bearing fluorinated groups, such as a difluoromethyl (CHF2) group at the phosphorus atom, has garnered interest due to the unique properties imparted by fluorine. One notable route for preparing such compounds involves the use of H-phosphinates or P(III) acids as starting materials. nih.gov A common strategy is the three-component Mannich-type reaction, which involves an aldehyde, an amine, and a P-H substrate in a single pot. nih.gov An alternative approach is the addition of alkyl H-phosphinates or H-phosphinic acids to Schiff bases. nih.gov
Specifically for the synthesis of (1-aminoalkyl)(difluoromethyl)phosphinic acids, a key precursor is (difluoromethyl)phosphinic acid (CHF2P(O)H(OH)). nih.gov This can be prepared and subsequently used in reactions with aldehydes and amines to generate the desired aminophosphinic acid structure. For instance, a (difluoromethyl)phosphinic acid analogue of GABA was synthesized using ethyl (difluoromethyl)phosphinate (CHF2(H)P(O)(OEt)). nih.gov This highlights a viable pathway toward compounds like 3-aminopropyl(difluoromethyl)phosphinic acid.
The general synthetic scheme can be visualized as the reaction of a suitable difluoromethylphosphorus compound with a protected amino-aldehyde or a related substrate that provides the aminopropyl backbone. The choice of protecting groups for the amine is crucial for the reaction's success and for subsequent deprotection to yield the final product.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
| Aldehyde | Amine | P-H Substrate (e.g., CHF2P(O)H(OH)) | (1-aminoalkyl)(difluoromethyl)phosphinic acid | Mannich-type reaction |
| Schiff Base | Alkyl H-phosphinate or H-phosphinic acid | - | (1-aminoalkyl)(difluoromethyl)phosphinic acid | Addition Reaction |
Synthesis of Cyclic Phosphinic Acid Analogs (e.g., 3-AMOHP, 3-GOHP)
The synthesis of cyclic phosphinic acid analogs often involves intramolecular reactions to form heterocyclic structures containing a phosphorus atom. These constrained analogs are of interest for their potential to exhibit enhanced biological activity and selectivity due to their rigid structures.
One approach to synthesizing cyclic phosphinic acids is through an intramolecular three-functional two-component condensation. nih.gov For example, α,ω-carbamoylaldehydes can react with a phosphinic acid to yield azacyclic compounds of varying ring sizes (5-, 6-, and 7-membered rings). nih.gov This methodology has been successfully employed to create P1 constrained peptidomimetics. nih.gov
Another strategy involves the nucleophilic addition of a phosphorus-containing species to a suitable precursor, followed by intramolecular cyclization. For instance, the synthesis of oxazaphosphinanes can be achieved through the nucleophilic addition of methyl hypophosphite to an opened oxazolidine, which then undergoes intramolecular cyclization. researchgate.net
The synthesis of these cyclic analogs is a versatile field, with various strategies being developed to access a range of heterocyclic phosphinates. The choice of synthetic route depends on the desired ring size and the substituents on the cyclic core.
| Starting Material(s) | Key Reaction Step | Product Type | Example |
| α,ω-carbamoylaldehydes, Phosphinic acid | Intramolecular three-functional two-component condensation | Azacyclic phosphinic acids | P1 constrained peptidomimetics |
| Opened oxazolidine, Methyl hypophosphite | Nucleophilic addition followed by intramolecular cyclization | Oxazaphosphinanes | 3,3,5,5-Tetramethyl phosphinyl analogues |
Stereoselective Synthesis of Phosphinic Acid Derivatives
Enantioselective Synthesis of Phosphinic Analogs
The enantioselective synthesis of phosphinic acid analogs is a critical area of research, as the biological activity of these compounds is often dependent on their stereochemistry. core.ac.uk Several methods have been developed to achieve high enantioselectivity in the synthesis of these chiral molecules.
One prominent strategy involves the asymmetric addition of phosphinates to chiral imines. For example, the addition of ethyl phenylphosphinate to (S)-α-methylbenzylamine derived imines has been used to produce α-amino-C-phosphinates with moderate diastereoselectivity. core.ac.uk A more recent development involves the asymmetric addition of ethyl diethoxymethylphosphinate to N-tert-butanesulfinyl imines, which has shown good yields and moderate to high enantioselectivities. acs.orgnih.gov
Another approach utilizes chiral catalysts to control the stereochemical outcome of the reaction. For instance, Lewis acid-mediated cleavage of homochiral 1,3-dioxaneacetals with P(OEt)3 and chiral metal ligand-mediated hydrophosphonylation of aldehydes have been established as new methods for the enantioselective synthesis of α-hydroxyphosphonates. researchgate.net
The development of these and other stereoselective methods is crucial for accessing optically pure phosphinic acid derivatives, which are essential for studying their biological activities and for the development of new therapeutic agents. chinesechemsoc.org
| Method | Chiral Source | Key Feature | Product |
| Asymmetric addition | Chiral imines (e.g., derived from (S)-α-methylbenzylamine) | Diastereoselective addition of phosphinates | α-Amino-C-phosphinates |
| Asymmetric addition | N-tert-butanesulfinyl imines | High enantioselectivity | H-Phosphinic acids bearing natural amino acid residues |
| Catalytic asymmetric synthesis | Chiral metal-ligand complexes | Enantioselective hydrophosphonylation of aldehydes | α-Hydroxyphosphonates |
Importance of Chirality in Biological Activity
Chirality plays a fundamental role in the biological activity of phosphinic acid derivatives, as it does for a vast number of pharmaceuticals. researchgate.netmdpi.com The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets such as enzymes and receptors, which are themselves chiral. researchgate.netmdpi.com
Enantiomers of a chiral drug can exhibit marked differences in their pharmacodynamic and pharmacokinetic properties. mdpi.commdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. mdpi.com For instance, in the case of some chiral phosphorus drugs, the different enantiomers have shown variations in biological activity by a factor of 3 to 80. mdpi.com
The tetrahedral geometry of the phosphinic acid group is analogous to the transition state of peptide bond hydrolysis, making these compounds effective enzyme inhibitors. researchgate.netnih.gov The precise stereochemical orientation of the substituents around the phosphorus atom is often critical for optimal binding to the enzyme's active site. Therefore, the development of stereoselective synthetic methods is paramount to producing single-enantiomer phosphinic acid drugs with improved efficacy and safety profiles. core.ac.ukmdpi.com This has led to a growing trend in the development of enantiomerically pure substances in medicinal chemistry. mdpi.com
Receptor Pharmacology and Mechanistic Investigations of 3 Aminopropyl Isobutyl Phosphinic Acid
GABAB Receptor Antagonism
3-Aminopropyl(isobutyl)phosphinic acid, also known as CGP 46381, has been identified as a selective antagonist of the GABAB receptor. Its pharmacological profile at this receptor has been characterized through various in vitro and in vivo studies, establishing it as a valuable tool for investigating GABAB receptor function.
Binding Affinity and Selectivity at GABAB Receptors
The affinity of this compound for the GABAB receptor has been quantified in radioligand binding studies. The compound demonstrates a micromolar affinity for the receptor, with a reported IC₅₀ value of 4.9 μM. tocris.comscbt.comnih.govrndsystems.comnih.gov This value represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the GABAB receptor. In studies using human GABAB receptors, a pKi value of 5.3 has been reported. The selectivity of this compound for the GABAB receptor is a key characteristic, although detailed comparative binding data against other neurotransmitter receptors, such as GABAA and GABAC receptors, are not extensively available in the reviewed literature.
Binding Affinity of this compound at GABAB Receptors
| Parameter | Value | Receptor Type | Reference |
|---|---|---|---|
| IC₅₀ | 4.9 μM | GABAB Receptor | tocris.comscbt.comnih.govrndsystems.comnih.gov |
| pKi | 5.3 | Human GABAB Receptor |
Inhibition of Agonist-Induced Responses at GABAB Receptors
Effects on Inhibitory Postsynaptic Potentials (IPSPs) in Neural Circuits
The activation of postsynaptic GABAB receptors in many neuronal circuits leads to a late, long-lasting inhibitory postsynaptic potential (IPSP). tocris.comrndsystems.com This slow IPSP is typically mediated by the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Studies have demonstrated that this compound can block this late component of the IPSP. tocris.comrndsystems.com This action underscores its role as a functional antagonist at postsynaptic GABAB receptors, thereby preventing the hyperpolarization and inhibitory influence mediated by these receptors in neural circuits. The specific effects on the amplitude and kinetics of the late IPSP have been noted, further solidifying its utility in dissecting the components of synaptic inhibition.
GABAC Receptor Modulation
The interaction of this compound with GABAC receptors, also known as GABAA-rho receptors, is not well-documented in the available scientific literature. While some related phosphinic acid derivatives have shown activity at GABAC receptors, specific data for this compound is lacking. nih.gov
Binding Affinity and Selectivity at GABAC Receptors
There is no available data from the conducted searches regarding the binding affinity and selectivity of this compound for GABAC receptors.
Agonist or Antagonist Activity at GABAC Receptors
There is no available data from the conducted searches to determine whether this compound acts as an agonist or antagonist at GABAC receptors.
Neurochemical Effects and Signaling Pathways
A significant neurochemical effect of this compound is its ability to modulate the release of several key neurotransmitters. In vivo studies have demonstrated that administration of this compound significantly enhances the release of the excitatory amino acids glutamate (B1630785) and aspartate. nih.govjohnshopkins.edu In addition to its effects on excitatory neurotransmitters, it also increases the release of the inhibitory neurotransmitter glycine (B1666218) and the neuropeptide somatostatin. nih.govjohnshopkins.edu This broad modulation of neurotransmitter systems likely underlies some of the compound's complex effects on neuronal function and cognition.
Table 1: Effect of this compound on Neurotransmitter Release
| Neurotransmitter | Effect of this compound |
|---|---|
| Glutamate | Enhanced Release |
| Aspartate | Enhanced Release |
| Glycine | Enhanced Release |
| Somatostatin | Enhanced Release |
GABAB receptors are metabotropic G-protein coupled receptors that, upon activation, typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a GABAB receptor antagonist, this compound blocks the inhibitory action of GABA on adenylyl cyclase. Consequently, by antagonizing the GABAB receptor, the compound can lead to a disinhibition of adenylyl cyclase, thereby preventing the GABA-mediated decrease in cAMP production. This action can influence downstream signaling pathways that are regulated by cAMP-dependent protein kinases, impacting various cellular processes.
This compound has been shown to have a significant impact on the expression of crucial neurotrophic factors. Studies have revealed that single doses of the compound can lead to a significant enhancement of both the messenger RNA (mRNA) and protein levels of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the cortex and hippocampus of rats. nih.govjohnshopkins.edu The upregulation of these neurotrophins, which are vital for neuronal survival, growth, and synaptic plasticity, is a key aspect of the compound's biological activity.
Table 2: Effect of this compound on Neurotrophin Expression
| Neurotrophin | Effect on mRNA Levels | Effect on Protein Levels |
|---|---|---|
| NGF | Enhanced | Enhanced |
| BDNF | Enhanced | Enhanced |
Classification as a Neuroprotective Agent
The classification of this compound as a neuroprotective agent presents a nuanced scenario, particularly given its effect of enhancing the release of excitatory amino acids like glutamate. nih.govjohnshopkins.edu Traditionally, neuroprotection in the context of excitotoxicity is associated with the minimization of these neurotransmitters. However, the neuroprotective properties of this compound are not thought to arise from a direct reduction of excitatory amino acid levels.
Instead, a primary mechanism underlying its neuroprotective effects is believed to be its ability to upregulate neurotrophic factors such as BDNF and NGF. nih.govjohnshopkins.edu These neurotrophins are well-documented for their roles in promoting neuronal survival, enhancing synaptic plasticity, and protecting neurons from various insults. The increased expression of BDNF and NGF can counteract the potential excitotoxic effects of elevated glutamate and foster a cellular environment conducive to neuronal resilience and repair. Therefore, the neuroprotection afforded by this compound is likely an indirect consequence of its influence on these powerful, endogenous protective systems, rather than through the direct minimization of excitatory amino acid signaling.
Structure Activity Relationship Sar Studies of 3 Aminopropyl Isobutyl Phosphinic Acid Analogs
Influence of Side Chain Modifications on Receptor Affinity and Selectivity
Modifications to the side chains of 3-aminopropyl(isobutyl)phosphinic acid analogs have profound effects on their pharmacological profiles. These changes can alter the compound's affinity for its target receptor and its selectivity over other receptor subtypes.
Alkyl Chain Variations and Their Pharmacological Impact
Early research in this area demonstrated that replacing the carboxylic acid group of GABA with a phosphinic acid moiety could yield potent GABAB receptor ligands. nih.gov The nature of the substituent on the phosphorus atom was found to be a crucial switch for the compound's activity. For instance, while (3-aminopropyl)phosphinic acid and (3-aminopropyl)methylphosphinic acid were identified as potent GABAB agonists, the introduction of larger alkyl groups, such as ethyl or higher alkyl chains, led to the discovery of novel GABAB antagonists. nih.govnih.gov This suggests that the size of the alkyl group influences the binding mode of the ligand within the receptor, leading to a functional switch from agonism to antagonism.
The isobutyl group in this compound is a prime example of how a specific alkyl chain can confer desirable pharmacological properties. The branched nature of the isobutyl group contributes to the compound's antagonist profile at GABAB receptors.
| Compound/Analog | Alkyl Chain at Phosphorus | Receptor Target | Activity |
| (3-aminopropyl)phosphinic acid | -H | GABAB | Agonist |
| (3-aminopropyl)methylphosphinic acid | -CH3 | GABAB | Agonist |
| 3-Aminopropyl(ethyl)phosphinic acid | -CH2CH3 | GABAB | Antagonist |
| This compound | -CH2CH(CH3)2 | GABAB | Antagonist |
Conformational Constraints and Receptor Interaction
Introducing conformational constraints into the flexible 3-aminopropyl backbone of these phosphinic acid analogs has been another fruitful approach to enhance receptor affinity and selectivity. By restricting the molecule's ability to adopt various conformations, researchers can favor a specific spatial arrangement that is optimal for binding to the target receptor.
This strategy has been particularly successful in the development of selective GABAC receptor antagonists. nih.gov For example, incorporating the aminopropyl chain into a cyclic structure, such as a cyclopentane (B165970) or cyclopentene (B43876) ring, has led to compounds with high potency and selectivity for GABAC receptors over GABAA and GABAB receptors. nih.gov These conformationally restricted analogs provide valuable insights into the bioactive conformation required for interacting with the GABAC receptor binding site. The introduction of rigidity helps to reduce the entropic penalty upon binding, which can contribute to a higher affinity.
Importance of the Phosphinic Acid Moiety as a Carboxylic Acid Bioisostere
A cornerstone of the design of this compound and its analogs is the use of the phosphinic acid group as a bioisostere for the carboxylic acid group found in the endogenous neurotransmitter GABA. nih.gov Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of the molecule.
The phosphinic acid group mimics the acidic and hydrogen-bonding properties of the carboxylic acid group, allowing it to interact with similar residues in the receptor's binding pocket. nih.gov However, it possesses distinct steric and electronic properties. The tetrahedral geometry of the phosphorus atom in the phosphinic acid moiety differs from the planar geometry of the carboxylate group. nih.gov This difference in shape can influence the orientation of the molecule within the binding site.
Furthermore, phosphinic acids are generally more acidic than their corresponding carboxylic acids. nih.gov This can lead to stronger electrostatic interactions with positively charged residues, such as arginine, in the receptor binding site. nih.gov The replacement of the carboxylic acid with a phosphinic acid has been a highly successful strategy in the development of potent GABA receptor ligands, often resulting in compounds with altered pharmacological profiles, such as a switch from agonist to antagonist activity. nih.govnih.gov
Steric and Electronic Effects on Ligand-Receptor Interactions
The interaction between a ligand and its receptor is governed by a complex interplay of steric and electronic effects. In the case of this compound analogs, both the phosphinic acid head and the alkyl side chain contribute to these interactions.
Steric Effects: The size and shape of the isobutyl group play a significant role in the ligand's ability to fit into the GABAB receptor binding pocket. The bulkiness of this group, compared to a smaller methyl group, is thought to be a key factor in its antagonist activity. It may occupy a space within the receptor that prevents the conformational change required for receptor activation. The tetrahedral arrangement of substituents around the phosphorus atom also presents a different steric profile compared to the planar carboxylate group of GABA.
Development of Selective GABAB and GABAC Receptor Ligands through SAR
The systematic application of SAR principles has been pivotal in the development of selective ligands for both GABAB and GABAC receptors based on the this compound scaffold.
For GABAB receptors , as previously discussed, the transition from small alkyl substituents (H, methyl) on the phosphorus atom, which confer agonist properties, to larger alkyl groups (ethyl, isobutyl), which result in antagonist activity, is a classic example of SAR-driven design. nih.govnih.gov This has allowed for the creation of specific tools to probe the function of GABAB receptors.
In the realm of GABAC receptors , SAR studies have also yielded highly selective antagonists. By modifying the backbone and the phosphinic acid moiety, researchers have been able to fine-tune the selectivity profile. For instance, the development of conformationally restricted phosphinic acid analogs has led to compounds that are highly potent at GABAC receptors with little to no activity at GABAA or GABAB receptors. nih.gov An example of a selective GABAC receptor antagonist is (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), which incorporates a cyclic structure and a phosphinic acid group. nih.govovid.com The insights gained from such analogs have been crucial for differentiating the pharmacology of the three main GABA receptor subtypes.
The following table summarizes the selectivity of some phosphinic acid analogs:
| Compound | Primary Receptor Target | Selectivity Profile |
| (3-aminopropyl)phosphinic acid | GABAB | Agonist |
| This compound | GABAB | Antagonist, also shows some activity at GABAC |
| (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) | GABAC | Selective Antagonist over GABAA and GABAB |
| cis-(3-aminocyclopentanyl)-n-butylphosphinic acid | GABAC | Selective Antagonist |
Preclinical Research Applications and Efficacy Assessments in Animal Models
Cognitive Function Enhancement in Rodent Models
SGS742 has demonstrated significant cognitive-enhancing effects in a variety of preclinical rodent models. johnshopkins.edunih.gov These studies highlight its potential to improve learning and memory, particularly in instances of cognitive impairment.
Memory Facilitation in Memory-Impaired Subjects (Preclinical)
In preclinical studies, SGS742 has shown the ability to ameliorate memory deficits induced by pharmacological agents. For instance, in rats with memory impairment induced by baclofen (B1667701) (a GABAB agonist) or scopolamine (B1681570) (a cholinergic antagonist), SGS742 has been shown to improve performance in memory tasks. researchgate.net This suggests that by blocking GABAB receptors, SGS742 can counteract chemically induced memory impairments, indicating a potential therapeutic role in conditions characterized by similar neurochemical imbalances.
Effects on Learning and Memory Tasks (e.g., Morris Water Maze)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. nih.govnih.govyoutube.com SGS742 has been evaluated in this paradigm and has shown pronounced cognition-enhancing effects in both mice and rats. johnshopkins.edunih.gov Animals treated with SGS742 demonstrated improved performance in locating the hidden platform, indicating enhanced spatial learning and memory. johnshopkins.edunih.gov The positive outcomes in this demanding cognitive task underscore the potential of SGS742 to facilitate learning and memory processes.
Table 1: Summary of SGS742 Efficacy in Preclinical Cognitive Tasks
| Animal Model | Cognitive Task | Observed Effect of SGS742 | Reference |
| Mice | Active and Passive Avoidance | Pronounced cognition enhancement | johnshopkins.edunih.gov |
| Young and Old Rats | Active and Passive Avoidance | Pronounced cognition enhancement | johnshopkins.edunih.gov |
| Rats | Eight-Arm Radial Maze | Pronounced cognition enhancement | johnshopkins.edunih.gov |
| Rats | Morris Water Maze | Pronounced cognition enhancement | johnshopkins.edunih.gov |
| Rhesus Monkeys | Social Learning Task | Pronounced cognition enhancement | johnshopkins.edunih.gov |
Investigations in Models of Neurological Disorders
The therapeutic potential of SGS742 has been explored in animal models of specific neurological disorders, particularly those involving disruptions in the GABAergic system.
Evaluation in Animal Models of SSADH Deficiency
Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare metabolic disorder characterized by the accumulation of gamma-aminobutyric acid (GABA) and gamma-hydroxybutyric acid (GHB). nih.govmedlink.com Preclinical studies using a murine model of SSADH deficiency (Aldh5a1-/- mice) have investigated the efficacy of SGS742. nih.govwikipedia.org In these mice, SGS742 demonstrated a significant, dose-dependent improvement in spike-wave discharges and a reduction in absence seizures, as observed through electrocorticography. nih.gov This suggests that the GABAB receptor antagonism by SGS742 can counteract the hyperexcitability associated with this condition.
Role in Modulating Cortical Excitability in Preclinical Seizure Models
The mechanism of action of SGS742, as a GABAB receptor antagonist, inherently points to its role in modulating cortical excitability. nih.gov In vitro and in vivo studies in rats have shown that SGS742 blocks the late inhibitory postsynaptic potential and paired-pulse inhibition in the CA1 pyramidal neurons of the hippocampus. johnshopkins.edunih.gov By blocking these inhibitory processes, SGS742 can enhance neuronal excitability. This mechanism is particularly relevant in the context of seizure disorders. The preclinical findings in SSADH deficient mice, where SGS742 reduced absence seizures, provide direct evidence of its ability to modulate cortical excitability in a pathological context. nih.gov
Table 2: Effects of SGS742 in a Preclinical Model of SSADH Deficiency
| Animal Model | Parameter Measured | Effect of SGS742 | Reference |
| SSADH deficient (Aldh5a1−/−) mice | Spike-wave discharges | Dramatic dose-dependent improvement | nih.gov |
| SSADH deficient (Aldh5a1−/−) mice | Absence seizures | Dramatic dose-dependent improvement | nih.gov |
Assessment in Models of Traumatic Brain Injury or Ischemia
While direct and detailed preclinical studies of SGS742 in animal models of traumatic brain injury (TBI) or ischemia are not as extensively documented as its cognitive and anti-seizure effects, its pharmacological class suggests a potential neuroprotective role. nih.gov Drugs that modulate GABAergic neurotransmission are of interest in the context of brain injury, as the balance between excitation and inhibition is often disrupted.
The general class of neuroprotective agents, which includes compounds that can prevent damage from ischemia, stroke, or trauma, often act by minimizing the excitotoxicity produced by endogenous excitatory amino acids. nih.gov As SGS742 has been shown to enhance the release of glutamate (B1630785) and aspartate, its role in acute injury models would require careful investigation to determine the net effect on neuronal survival. johnshopkins.edunih.gov Further preclinical research is warranted to specifically evaluate the efficacy of SGS742 in established animal models of TBI and ischemia to delineate its potential therapeutic value in these conditions.
Studies on Sleep-Waking Behavior Modulation in Animal Models
The influence of 3-Aminopropyl(isobutyl)phosphinic acid, also known as CGP 35348, on sleep-wake cycles has been investigated in animal models, revealing notable effects on sleep architecture. In a study involving aged rats, the administration of CGP 35348 led to significant alterations in both rapid eye movement (REM) and non-REM (NREM) sleep stages. qut.edu.au
Researchers administered the compound intraperitoneally at various doses and recorded the subsequent changes in sleep patterns over a three-hour period. The findings indicated a dose-dependent impact on sleep duration and latency. Specifically, at doses of 100 and 300 mg/kg, there was a marked increase in the duration of REM sleep when compared to the control group that received saline. qut.edu.au This increase was accompanied by a corresponding reduction in the time it took to enter REM sleep, known as REM sleep latency. qut.edu.au
The hypnotic properties of CGP 35348, particularly its ability to enhance REM sleep, are of significant interest to researchers, given the limited number of pharmacological agents that facilitate this stage of sleep. qut.edu.au
Table 1: Effects of CGP 35348 on Sleep Parameters in Old Rats
| Dose | Change in REM Sleep Duration | Change in REM Sleep Latency | Change in Non-REM Sleep Duration | Change in Total Sleep Duration |
|---|---|---|---|---|
| 100 mg/kg | Increased | Reduced | Increased | Increased |
| 300 mg/kg | Increased | Reduced | Increased | Increased |
| 900 mg/kg | Not specified | Not specified | Not specified | Not specified |
Research on Myopia Progression Inhibition in Animal Models
While direct studies on the effect of this compound on myopia progression in animal models are not extensively documented, research into the broader class of GABAB receptor antagonists provides compelling insights into their potential role in inhibiting the development and progression of myopia. Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the eye, and its receptors are considered targets for myopia control.
Preclinical studies using various animal models, such as chicks and guinea pigs, have demonstrated that other GABAB receptor antagonists can effectively inhibit experimentally induced myopia. For instance, the GABAB receptor antagonist CGP46381 has been shown to inhibit form-deprivation myopia (FDM) in both chick and guinea pig models. qut.edu.aunih.gov In guinea pigs, subconjunctival injections of CGP46381 significantly inhibited the myopic shift as well as the axial elongation and vitreous chamber depth elongation associated with FDM. qut.edu.au Other GABAB receptor antagonists like SCH50911 and 2OH-saclofen have also been reported to inhibit myopia in chicks. nih.gov
These findings suggest that the GABAergic system, and specifically GABAB receptors, plays a role in the complex signaling cascade that controls eye growth and refractive development. The mechanism by which GABAB receptor antagonists inhibit myopia is still under investigation but is thought to involve modulation of retinal signaling pathways that influence scleral remodeling.
Although direct evidence for this compound in myopia research is limited, its activity as a GABAB receptor antagonist places it within a class of compounds that have shown promise in preclinical myopia studies. The compound has been utilized in retinal research, for example, in studies of the retinal circadian clock in mice, indicating its ability to penetrate and act on retinal tissues. nih.gov This suggests that further investigation into its specific effects on myopia progression in animal models could be a valuable area of research.
Table 2: Investigated GABA Receptor Antagonists in Myopia Animal Models
| Compound | Receptor Target | Animal Model | Myopia Model | Outcome |
|---|---|---|---|---|
| CGP46381 | GABAB | Chick, Guinea Pig | Form-Deprivation Myopia (FDM) | Inhibition of myopia development |
| SCH50911 | GABAB | Chick | Not specified | Inhibition of myopia |
| 2OH-saclofen | GABAB | Chick | Not specified | Inhibition of myopia |
| SR95531 | GABAA | Chick | Not specified | Altered eye growth |
| Bicuculline | GABAA | Chick | Not specified | Altered eye growth |
| TPMPA | GABAAOr | Chick | Not specified | Altered eye growth |
Advanced Analytical Techniques for Phosphinic Acid Compounds
Chromatographic Separations for Aminopropylphosphinic Acids
Chromatography is a fundamental technique for separating complex mixtures. For polar compounds like aminopropylphosphinic acids, specific approaches are required to achieve adequate retention and resolution.
Reversed-phase liquid chromatography (RP-LC) is a widely used technique, but it struggles to retain highly polar analytes like aminopropylphosphinic acids on its hydrophobic stationary phases. To overcome this, ion-pairing agents are added to the mobile phase. chromatographyonline.comnih.gov These agents are typically ionic molecules with a hydrophobic alkyl chain and a charged head group.
The mechanism involves the ion-pairing reagent forming a neutral complex with the charged analyte. For the cationic amine group of 3-aminopropyl(isobutyl)phosphinic acid, an anionic ion-pairing reagent, such as a perfluorinated carboxylic acid (e.g., trifluoroacetic acid, TFA) or an alkyl sulfonate, is used. nih.gov Conversely, a cationic ion-pairing reagent, like a quaternary ammonium compound, can interact with the anionic phosphinate group. chromatographyonline.com This newly formed ion-pair is more hydrophobic, allowing it to interact with and be retained by the nonpolar stationary phase (e.g., C18). The separation of different aminopropylphosphinic acids is then achieved based on the varying hydrophobicity of their respective ion-pairs. rsc.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 or C8 silica | Provides a hydrophobic surface for interaction with the ion-pair complex. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the analytes from the column based on their hydrophobicity. |
| Anionic Ion-Pairing Agent | 0.05-0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) | Pairs with the protonated amine group to increase retention. nih.gov |
| Cationic Ion-Pairing Agent | 5-10 mM Tetrabutylammonium bromide (TBAB) | Pairs with the deprotonated phosphinate group to increase retention. chromatographyonline.com |
| pH | 2-4 (for anionic pairing) or 6-8 (for cationic pairing) | Ensures the analyte and ion-pairing agent are in their desired charge states. |
| Detector | Mass Spectrometry (MS), Charged Aerosol Detector (CAD) | Provides sensitive and selective detection of the analyte. |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for the separation of highly polar and hydrophilic compounds. sigmaaldrich.combepls.comnih.gov It utilizes a polar stationary phase (such as bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. sigmaaldrich.comresearchgate.net
The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. sigmaaldrich.combepls.com More polar analytes, like this compound, partition more strongly into this aqueous layer, leading to greater retention. bepls.com HILIC offers an elution order that is often the reverse of RP-LC and avoids the use of ion-pairing agents, which can sometimes interfere with mass spectrometry detection. sigmaaldrich.comchromatographyonline.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Amide, Silica, or Zwitterionic phases | Provides a polar surface to establish the aqueous layer for partitioning. researchgate.net |
| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., 95:5 to 60:40 v/v) | High organic content facilitates partitioning; the aqueous portion contains a buffer. sigmaaldrich.com |
| Buffer | 5-20 mM Ammonium formate or Ammonium acetate | Maintains consistent pH and ionic strength, improving peak shape. chromatographyonline.com |
| pH | 3-6 | Controls the ionization state of the analyte to influence retention. |
| Flow Rate | 0.2-0.5 mL/min | Standard flow rate for analytical HILIC separations. |
| Detector | Mass Spectrometry (MS) | High organic mobile phase enhances ESI-MS sensitivity. sigmaaldrich.com |
Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for both confirming the structure and determining the concentration of phosphinic acid compounds.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile and polar molecules by creating gas-phase ions directly from a solution with minimal fragmentation. nih.gov For this compound, ESI can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, a specific ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the P-C and C-N bonds, allowing for confirmation of the isobutyl and aminopropyl moieties.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin |
|---|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | 18 (H₂O) | Loss of water from the phosphinic acid group. |
| [M+H - C₄H₁₀]⁺ | 58 (Isobutane) | Loss of the isobutyl group from the phosphorus atom. | |
| [C₃H₈N]⁺ | - | Fragment corresponding to the aminopropyl group. | |
| [M-H]⁻ | [M-H - C₄H₈]⁻ | 56 (Isobutene) | Loss of isobutene from the isobutyl group. |
| [PO₂H]⁻ | - | Fragment corresponding to the phosphinate core. |
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for highly accurate and precise quantification. wikipedia.orgnih.gov The technique involves adding a known amount of an isotopically labeled version of the analyte to the sample. wikipedia.org This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).
For the analysis of this compound, a synthesized standard, such as 3-amino(¹³C₃)propyl(isobutyl)phosphinic acid, would be added to the sample at the earliest stage of preparation. The labeled and unlabeled compounds are nearly indistinguishable during sample extraction, cleanup, and chromatographic separation. They are, however, easily differentiated by the mass spectrometer. By measuring the ratio of the MS signal of the native analyte to that of the isotopically labeled standard, a highly accurate concentration can be calculated, as this ratio is unaffected by variations in sample recovery or instrument response. wikipedia.orgnih.gov This method can significantly reduce measurement uncertainty. wikipedia.org
| Step | Description | Rationale |
|---|---|---|
| 1. Standard Preparation | Synthesize an isotopically labeled analog of the analyte (e.g., incorporating ¹³C or ¹⁵N). | Creates a standard with a known mass shift that behaves identically to the analyte. |
| 2. Spiking | Add a precisely known quantity of the labeled standard to the unknown sample. | Introduces a reference for quantification. wikipedia.org |
| 3. Sample Preparation | Perform extraction, cleanup, and concentration steps. | Any loss of analyte will be accompanied by a proportional loss of the standard. |
| 4. LC-MS Analysis | Separate the mixture by chromatography and detect both the analyte and the standard by MS. | The mass spectrometer resolves the native analyte from the heavier labeled standard. |
| 5. Quantification | Calculate the ratio of the peak areas (Analyte / Standard) and determine the concentration using a calibration curve. | The ratio is independent of sample loss and ionization suppression, leading to high accuracy. nih.gov |
Spectroscopic Methods in Phosphinic Acid Research
Spectroscopic methods are used to probe the molecular structure by observing the interaction of molecules with electromagnetic radiation. Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the unambiguous identification of phosphinic acid compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. The phosphinic acid group has several characteristic absorption bands. The P=O stretching vibration is typically strong and appears in the 1150-1250 cm⁻¹ region. The P-OH bond shows broad absorption due to hydrogen bonding. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment.
³¹P NMR is particularly diagnostic for phosphorus-containing compounds. Phosphinic acids typically show a signal in a distinct chemical shift range, and the coupling to adjacent protons (e.g., P-H) provides further structural confirmation.
¹H NMR reveals the structure of the aminopropyl and isobutyl groups, with characteristic chemical shifts and splitting patterns for each proton.
¹³C NMR provides information on the carbon skeleton of the molecule.
| Technique | Functional Group / Atom | Characteristic Signal / Region |
|---|---|---|
| FTIR | P=O (stretching) | ~1150-1250 cm⁻¹ (strong) |
| P-OH (stretching) | ~2500-3000 cm⁻¹ (broad) | |
| N-H (stretching, amine) | ~3300-3500 cm⁻¹ (medium) | |
| C-H (stretching, alkyl) | ~2850-2960 cm⁻¹ (strong) | |
| NMR | ³¹P | Specific chemical shift for phosphinates, coupling with P-H. |
| ¹H | Distinct signals for -CH₂-N, -CH₂-P, and isobutyl protons. | |
| ¹³C | Signals corresponding to each unique carbon in the aminopropyl and isobutyl chains. |
Bioanalytical Method Development for Phosphinic Acid Analogs in Biological Matrices
The quantification of phosphinic acid analogs, such as this compound, in biological samples like plasma, serum, or urine, presents significant analytical hurdles. Their high polarity, low molecular weight, and structural similarity to endogenous compounds like amino acids and phosphates complicate their extraction, chromatographic retention, and detection. Developing a reliable bioanalytical method requires careful optimization of sample preparation, chromatography, and detection techniques to ensure accuracy, precision, and sensitivity.
A primary challenge in the analysis of these polar compounds is achieving adequate retention on conventional reversed-phase liquid chromatography (RPLC) columns. Furthermore, the complex nature of biological matrices can lead to significant matrix effects, where endogenous components interfere with the ionization of the target analyte, suppressing or enhancing its signal during mass spectrometry analysis.
Method Development Strategies:
Successful bioanalytical methods for phosphinic acid analogs often employ a combination of advanced sample preparation and analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred platform due to its high sensitivity and selectivity.
Sample Preparation: The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to improve detection limits. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering phospholipids, potentially leading to matrix effects.
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It can provide cleaner extracts than PPT but can be more time-consuming.
Solid-Phase Extraction (SPE): Considered a more selective and efficient sample preparation technique, SPE utilizes a solid sorbent to retain the analyte while interferences are washed away. For polar phosphinic acids, ion-exchange or mixed-mode SPE cartridges are often necessary to achieve adequate retention and cleanup.
Chromatographic Separation: To overcome the poor retention of polar phosphinic acids in RPLC, several alternative chromatographic strategies are employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and use a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This allows for the retention of highly polar compounds that are not retained in reversed-phase mode.
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique retention mechanism based on the polarizability and electronic interactions of the analyte with the graphite surface, making them suitable for separating highly polar compounds.
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, which can then be retained on a conventional RPLC column.
Derivatization: A common strategy to improve the chromatographic properties and detection sensitivity of phosphinic acids is derivatization. This involves chemically modifying the analyte to make it less polar and more easily detectable. A widely used reagent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the amino group present in compounds like this compound. This derivatization reduces the polarity of the analyte, enhancing its retention on RPLC columns and often improving its ionization efficiency in the mass spectrometer.
Detection: Tandem mass spectrometry (MS/MS) is the gold standard for detection in quantitative bioanalysis due to its high selectivity and sensitivity. The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored for quantification. This process minimizes interference from other compounds in the matrix.
Illustrative Method Parameters:
While a specific validated method for this compound is not publicly available, a hypothetical LC-MS/MS method can be constructed based on established principles for similar polar analytes. The following tables outline plausible parameters for such a method.
Table 1: Hypothetical Sample Preparation and Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Biological Matrix | Human Plasma |
| Sample Pre-treatment | Protein Precipitation with Acetonitrile |
| Chromatography Mode | HILIC |
| Column | Waters ACQUITY Premier BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Hypothetical Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined empirically |
| MRM Transition (Internal Std) | To be determined empirically |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Method Validation:
Any developed bioanalytical method must undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).
Table 3: Illustrative Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | RSD ≤15% |
| Stability | Analyte concentration within ±15% of baseline |
Future Directions and Emerging Research Avenues for 3 Aminopropyl Isobutyl Phosphinic Acid
Design of Novel Phosphinic Acid Scaffolds with Enhanced Selectivity
A primary objective in the ongoing development of GABAergic modulators is the design of novel phosphinic acid scaffolds that exhibit enhanced selectivity for specific receptor subtypes. While 3-aminopropyl(isobutyl)phosphinic acid is a potent GABAB agonist, achieving greater selectivity can minimize off-target effects and fine-tune therapeutic outcomes. Research is now focusing on modifying the core structure to influence receptor affinity and efficacy.
Key strategies in this area include:
Conformational Restriction: Introducing rigidity into the molecule's backbone can lock it into a conformation that is preferential for a specific receptor. This has been explored through the synthesis of unsaturated and cyclic analogs of GABA phosphinic acids. For instance, conformationally restricted unsaturated phosphinic analogues have been shown to act as competitive antagonists at GABAC receptors, with their potency differing from their activity at GABAB receptors. xjtlu.edu.cn
Bioisosteric Replacement: The phosphinic acid group itself is a bioisostere of the carboxylic acid group found in GABA. frontiersin.org Future designs may explore novel bioisosteres for the phosphinic acid moiety or other parts of the scaffold to alter binding kinetics and selectivity.
Stereochemistry: The synthesis and evaluation of stereoisomers of cyclic phosphinic acids have demonstrated that stereochemistry plays a crucial role in receptor selectivity and potency. For example, specific stereoisomers of (3-aminocyclopentanyl)-n-butylphosphinic acid have been identified as selective GABAC receptor antagonists. frontiersin.org
These design principles aim to develop compounds with a more precise mechanism of action, potentially leading to therapies with improved efficacy and safety profiles.
Table 1: Structure-Activity Relationship of Selected Phosphinic Acid Analogs
| Compound Name | Structural Modification | Receptor Activity Profile | Reference |
|---|---|---|---|
| [(E)-3-aminopropen-1-yl]methylphosphinic acid (CGP44530) | Introduction of a double bond (unsaturation) | Potent GABAC receptor antagonist (IC50 = 5.53 µM) | xjtlu.edu.cn |
| 3-Aminopropyl-n-butyl-phosphinic acid (CGP36742) | Linear alkyl chain | Moderately potent GABAC receptor antagonist (IC50 = 62 µM) and known GABAB antagonist | xjtlu.edu.cn |
| cis-(3-aminocyclopentanyl)-n-butylphosphinic acid | Cyclization of the propyl chain | Selective GABAC receptor antagonist | frontiersin.org |
Exploration of Combination Therapies in Preclinical Models
The complexity of neurological and psychiatric disorders often necessitates therapeutic approaches that target multiple pathways simultaneously. Future preclinical research will likely investigate this compound and its analogs as part of combination therapies. The rationale is that modulating the GABAergic system alongside other neurotransmitter systems could produce synergistic effects, leading to enhanced therapeutic efficacy or the ability to use lower, better-tolerated doses of each agent.
Potential combination strategies for preclinical exploration include:
Neurodegenerative Diseases: In conditions like Parkinson's disease, combining a GABAB agonist with dopaminergic agents (e.g., L-DOPA) could help manage motor fluctuations and dyskinesias. wikipedia.org
Addiction and Substance Use Disorders: GABAB agonists have been shown to reduce the reinforcing effects of drugs of abuse. nih.gov Preclinical models could explore their combination with other addiction therapies to target craving and relapse more effectively.
Metabolic Disorders: Emerging research indicates a synergistic effect when GABA is combined with certain hypoglycemic drugs, resulting in a more pronounced pancreoprotective effect. probl-endojournals.runih.gov This suggests a potential, though less explored, avenue for phosphinic acid-based GABA agonists in metabolic disease models.
Studies have shown that combining dietary GABA with GABA-transaminase inhibitors can synergistically suppress food intake and promote weight loss in preclinical models of obesity, highlighting the potential of combination strategies that enhance GABAergic signaling. frontiersin.org
Advanced Computational Modeling for Ligand Design and Receptor Interaction Prediction
Modern drug discovery is increasingly driven by computational methods that accelerate the design and optimization of new chemical entities. For phosphinic acid analogs, advanced computational modeling offers a powerful tool to predict how novel structures will interact with their target receptors before they are synthesized.
Key computational approaches include:
Molecular Docking: With the availability of high-resolution crystal structures of the GABAB receptor, molecular docking can be used to predict the binding poses and affinities of newly designed phosphinic acid ligands. This allows for the rapid virtual screening of large compound libraries.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the receptor-ligand complex over time. This can help researchers understand the stability of the interaction and the conformational changes the receptor undergoes upon ligand binding, which is crucial for determining whether a compound will act as an agonist or antagonist.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This ligand-based approach is valuable when a high-resolution receptor structure is unavailable and can guide the optimization of lead compounds.
These computational techniques enable a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error synthesis and screening.
Development of Novel Delivery Systems for Phosphinic Acid Analogs in Preclinical Settings
A significant hurdle in the development of drugs targeting the central nervous system (CNS) is the ability to efficiently cross the blood-brain barrier (BBB). Phosphinic acid analogs, being charged molecules, may face challenges in achieving therapeutic concentrations in the brain. The development of novel drug delivery systems is a critical area of research to overcome this limitation in preclinical studies.
Emerging delivery technologies include:
Nanoparticle-based Carriers: Encapsulating phosphinic acid analogs in liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve their pharmacokinetic profile and facilitate transport across the BBB. These nanocarriers can be functionalized with specific ligands to target them to brain tissue.
Prodrug Approaches: Converting the phosphinic acid moiety into a more lipophilic ester (a prodrug) can enhance its ability to cross the BBB. Once in the CNS, the ester is cleaved by enzymes to release the active parent drug.
Intranasal Delivery: Bypassing the BBB via intranasal administration is a promising non-invasive strategy for delivering drugs to the CNS. Formulating phosphinic acid analogs for intranasal delivery could be explored in preclinical models.
These advanced delivery systems are crucial for accurately evaluating the therapeutic potential of novel phosphinic acid compounds in preclinical models of neurological disorders. wikipedia.org
Investigation of Broader Therapeutic Potentials beyond Current Applications
The phosphinic acid functional group is a versatile pharmacophore present in compounds with a wide array of biological activities. xjtlu.edu.cnnih.gov While research on this compound has centered on its role as a GABAB agonist, future investigations should explore the broader therapeutic potential of this chemical class beyond neurological disorders.
Screening phosphinic acid libraries against diverse biological targets could uncover novel applications in areas such as:
Oncology: Phosphinic acid derivatives have been reported to possess antiproliferative properties. xjtlu.edu.cnnih.gov
Infectious Diseases: Antimicrobial, anti-HIV, antimalarial, and anti-influenza activities have been noted for various phosphinate compounds. xjtlu.edu.cnnih.gov
Inflammatory Disorders: The anti-inflammatory potential of some phosphinic acid derivatives suggests they could be repurposed for autoimmune or inflammatory conditions. xjtlu.edu.cnnih.gov
Neurodegenerative Diseases: Beyond symptomatic treatment, some phosphinates have been investigated for potential anti-Alzheimer's disease activity. xjtlu.edu.cnnih.gov
This expansion of screening efforts could unlock the full therapeutic potential of the phosphinic acid scaffold, leading to the discovery of new medicines for a wide range of human diseases.
Q & A
Basic: What experimental approaches are used to determine the binding affinity and selectivity of 3-Aminopropyl(isobutyl)phosphinic acid for GABAB receptor subtypes?
Methodological Answer:
To assess binding affinity, researchers employ radioligand competition assays using tritiated ligands like [3H]CGP54626 (a high-affinity antagonist). Membranes from transfected cells or neural tissues are incubated with the compound and a fixed concentration of the radioligand. Displacement curves are analyzed to calculate Ki values, with lower Ki indicating higher affinity. Selectivity for GABAB receptor subtypes (e.g., GABAB1a vs. GABAB1b) is evaluated using subtype-specific cell lines or knockout models. Antagonists like CGP35348 (selective for central receptors) help differentiate peripheral vs. central activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
